(Z)-11-Hexadecen-1-ol (CAS: 56683-54-6) is a C16 monounsaturated fatty alcohol that serves as a critical Type I lepidopteran sex pheromone component and a high-value synthetic precursor. In agricultural biocontrol, it is a mandatory synergistic ingredient in mating disruption and monitoring lures for major global pests, most notably the diamondback moth (Plutella xylostella). Beyond its direct biological application, it is the primary starting material for the industrial synthesis of corresponding acetates (e.g., (Z)-11-hexadecenyl acetate) and aldehydes. Its procurement value is defined by its strict stereoisomeric purity, as the precise (Z)-configuration is required to maintain biological activity and ensure high-yield downstream processing without costly isomer separation [1].
Substituting (Z)-11-Hexadecen-1-ol with generic C16 fatty alcohols, crude (Z/E) mixtures, or its (E)-isomer counterpart ((E)-11-hexadecen-1-ol) fundamentally destroys product efficacy. Insect olfactory receptors are highly stereospecific; in many target species, the presence of the (E)-isomer acts as a potent behavioral antagonist that completely inhibits male moth attraction. Furthermore, substituting the alcohol directly with its downstream acetate or aldehyde fails in specific lure formulations that require the alcohol as a minor synergist to achieve optimal trap catches. Consequently, buyers must procure >99% pure (Z)-isomer to prevent antagonistic field failures and to ensure that downstream synthetic derivatives do not require impossible post-reaction E/Z chromatographic separations [1].
Aldehyde or acetate analogs may not reproduce the alcohol's dual behavioral profile; species-specific response may shift.
(E)-isomer contamination may inhibit male attraction even at trace levels, altering blend performance.
Off-target blend concentrations may reverse effect from attraction synergist to deterrent; formulation validation is required.
Pheromone lure efficacy is highly dependent on stereoisomeric purity. In field bioassays targeting species such as Trichophysetis cretacea, blends containing pure (Z)-11-Hexadecen-1-ol and its derivatives successfully attracted male moths, whereas the introduction of (E)-11-Hexadecen-1-ol completely abolished attraction, resulting in zero trap catches [1]. This demonstrates that procurement of high-purity Z-isomer is critical, as even minor E-isomer contamination can act as a potent behavioral antagonist.
| Evidence Dimension | Male moth trap catch rate |
| Target Compound Data | High catch rate with pure (Z)-isomer blends |
| Comparator Or Baseline | Blends containing the (E)-isomer antagonist (E11-16:OH) |
| Quantified Difference | Reduction to 0 catches (complete inhibition) when E-isomer is present |
| Conditions | Field trapping bioassays |
Buyers formulating commercial pheromone lures must source >99% pure (Z)-isomer to prevent E-isomer antagonism from rendering the product ineffective.
For the diamondback moth (Plutella xylostella), (Z)-11-Hexadecen-1-ol acts as a critical minor synergistic component. Field tests demonstrate that while binary blends of (Z)-11-hexadecenal and (Z)-11-hexadecenyl acetate capture some moths, the addition of (Z)-11-Hexadecen-1-ol at a specific ratio (e.g., 3:7:1) significantly multiplies the trap catch rate, matching the attractiveness of virgin females [1]. Omitting this specific alcohol results in sub-optimal lure performance.
| Evidence Dimension | Trap catch efficacy (males/trap) |
| Target Compound Data | Optimal attraction at 3:7:1 ratio (Aldehyde:Acetate:Alcohol) |
| Comparator Or Baseline | Binary blend lacking (Z)-11-Hexadecen-1-ol |
| Quantified Difference | Significant multiplication of trap catches, achieving parity with live virgin females |
| Conditions | Field monitoring traps for P. xylostella |
Procuring this exact alcohol is necessary to formulate highly competitive, field-ready lures that outperform generic binary mixtures.
(Z)-11-Hexadecen-1-ol is the direct synthetic precursor to (Z)-11-hexadecenyl acetate and (Z)-11-hexadecenal via acetylation or oxidation, respectively [1]. Using a highly pure (Z)-alcohol precursor is mandatory because the (Z) and (E) isomers of the resulting acetates and aldehydes have nearly identical boiling points and GC retention times, making downstream purification economically unviable. Starting with >99% pure (Z)-11-Hexadecen-1-ol ensures the final active ingredients meet strict regulatory purity standards without additional separation steps.
| Evidence Dimension | Downstream purification cost and isomeric yield |
| Target Compound Data | >99% pure (Z)-11-Hexadecen-1-ol precursor |
| Comparator Or Baseline | Mixed (Z/E)-11-Hexadecen-1-ol technical grade |
| Quantified Difference | Eliminates the need for complex, low-yield chromatographic separation of E/Z acetate isomers |
| Conditions | Industrial scale acetylation and oxidation workflows |
Purchasing high-purity (Z)-alcohol shifts the burden of isomer separation upstream, drastically reducing the cost and complexity of manufacturing downstream pheromone derivatives.
Due to its proven synergistic effect in multicomponent blends, this compound is essential for manufacturing highly attractive monitoring lures and mating disruption dispensers for Plutella xylostella [1]. It must be blended with its corresponding acetate and aldehyde to achieve commercial-grade field efficacy.
In industrial chemical synthesis, (Z)-11-Hexadecen-1-ol is the preferred starting material for producing (Z)-11-hexadecenyl acetate and (Z)-11-hexadecenal [2]. Procuring the pure Z-isomer avoids the economically prohibitive downstream separation of E/Z isomers, ensuring high-yield production of active pharmaceutical/agrochemical ingredients.
With the rise of yeast cell factories engineered to produce lepidopteran pheromones, pure synthetic (Z)-11-Hexadecen-1-ol serves as a critical analytical reference standard . It is used to quantify the biological titer and isomeric purity of microbially produced pheromones via GC-MS.
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